Cas no 31362-68-2 (2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone)

2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone 化学的及び物理的性質
名前と識別子
-
- 2-(2-Chlorophenyl )-1-(pyridin-3-yl )ethanone
- 2-(2-chlorophenyl)-1-pyridin-3-ylethanone
- 2-(2-CHLOROPHENYL)-1-(3-PYRIDINYL)-ETHANONE
- AB50424
- Ethanone,2-(2-chlorophenyl)-1-(3-pyridinyl)-,
- 2-(2-CHLOROPHENYL)-1-(PYRIDIN-3-YL)ETHANONE
- 2-(2-CHLOROPHENYL)-1-(PYRIDIN-3-YL)ETHAN-1-ONE
- 2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone
-
- インチ: 1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13(16)11-5-3-7-15-9-11/h1-7,9H,8H2
- InChIKey: NBIWKKRBJRQYME-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CC(C1C=NC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 231.0450916g/mol
- どういたいしつりょう: 231.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 30
2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668776-1g |
2-(2-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one |
31362-68-2 | 98% | 1g |
¥13061.00 | 2024-08-02 |
2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone 関連文献
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2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanoneに関する追加情報
2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone (CAS No: 31362-68-2)
2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone is a versatile organic compound with the CAS registry number 31362-68-2. This compound has garnered significant attention in the fields of medicinal chemistry, materials science, and environmental chemistry due to its unique structural properties and potential applications. The molecule consists of a pyridine ring fused with a chlorophenyl group, connected via a ketone functional group, which imparts it with distinct electronic and steric characteristics.
Recent studies have highlighted the role of 2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone in drug discovery. Researchers have explored its ability to act as a building block for constructing bioactive molecules, particularly in the development of antimicrobial agents and anticancer drugs. The presence of the pyridine ring and the chlorophenyl group provides opportunities for further functionalization, enabling the creation of compounds with enhanced pharmacokinetic profiles.
In terms of synthesis, this compound can be prepared through various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of chlorobenzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the product. Recent advancements in catalytic systems have improved the efficiency of this synthesis, making it more suitable for large-scale production.
The chemical properties of 2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone are heavily influenced by its functional groups. The ketone group makes it susceptible to nucleophilic attacks, while the electron-withdrawing effect of the chlorine atom enhances the electrophilicity of the molecule. These properties make it an excellent candidate for use in various organic transformations, such as Michael additions, Claisen condensations, and other pericyclic reactions.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, as well as its photodegradation under UV light. These studies have revealed that the compound undergoes rapid transformation under certain environmental conditions, reducing its persistence in natural systems.
In conclusion, 2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone (CAS No: 31362-68-2) is a multifaceted compound with promising applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in modern chemical research.
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